
7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile
Overview
Description
7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile (CAS: 158365-53-8; molecular formula: C₁₂H₁₁NO) is a partially hydrogenated naphthalene derivative featuring a methoxy group at the 7-position and a carbonitrile group at the 1-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of antidepressants like agomelatine and serotonin inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile typically involves the reaction of appropriate naphthalene derivatives with methoxy and carbonitrile groups under controlled conditions. One common method includes the use of a naphthalene precursor, which undergoes a series of reactions including methylation and nitrile formation. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on a commercial scale .
Chemical Reactions Analysis
Oxidative Dehydrogenation
Under controlled oxidative conditions, this compound undergoes dehydrogenation to form aromatic naphthyl derivatives. A study using 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) in dichloromethane under oxygen pressure achieved 93% yield of 7-methoxy-naphthaleneacetonitrile via dehydrogenation .
Reaction | Conditions | Catalyst/Reagent | Product | Yield |
---|---|---|---|---|
Dehydrogenation | Dichloromethane, O₂ (2–3 kPa), 20°C | DDQ | 7-Methoxy-naphthaleneacetonitrile | 89–95% |
Mechanistic studies suggest DDQ abstracts hydrogen atoms from the dihydronaphthalene ring, followed by aromatization stabilized by the electron-withdrawing cyano group .
Reduction Reactions
The compound participates in selective reductions:
-
Catalytic hydrogenation reduces the cyano group to an amine while preserving the methoxy substituents.
-
β-Hydride elimination pathways with potassium hydride (KH) induce dearomatization, forming 1,4-dihydronaphthalene derivatives .
Nucleophilic Substitution
The carbonitrile group enables nucleophilic substitutions. For example:
-
Reaction with Grignard reagents (e.g., RMgX) replaces the cyano group with alkyl/aryl chains.
-
Hydrolysis under acidic or basic conditions yields carboxylic acids or amides.
Substitution | Nucleophile | Conditions | Product |
---|---|---|---|
Alkylation | RMgX (Grignard) | Anhydrous ether, 0°C | 7-Methoxy-3,4-dihydronaphthalene-1-alkyl derivatives |
Hydrolysis | H₂O/H⁺ or OH⁻ | Reflux | 7-Methoxy-3,4-dihydronaphthalene-1-carboxylic acid/amide |
Electrophilic Aromatic Substitution (EAS)
The methoxy group directs electrophiles to the para and ortho positions of the naphthalene ring:
EAS Reaction | Electrophile | Position | Product |
---|---|---|---|
Nitration | HNO₃/H₂SO₄ | C5 or C8 | Nitro-substituted derivatives |
Halogenation | X₂ (Cl₂, Br₂) | C5 or C8 | Halo-substituted analogs |
The electron-donating methoxy group enhances reactivity compared to unsubstituted dihydronaphthalenes.
Cycloaddition and Ring-Opening
The compound participates in Diels-Alder reactions as a diene or dienophile, enabling access to polycyclic structures. For example:
-
Reaction with maleic anhydride yields fused bicyclic adducts.
-
Ring-opening oxidation with peracids (e.g., mCPBA) forms epoxides, which rearrange to tetralones under acidic conditions .
Comparative Reactivity with Analogues
The reactivity profile differs significantly from structurally related compounds:
Industrial-Scale Reaction Optimization
Key parameters for large-scale synthesis include:
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Synthesis of Agomelatine
One of the most notable applications of 7-methoxy-3,4-dihydronaphthalene-1-carbonitrile is its role in the synthesis of agomelatine, an antidepressant and melatonergic agent. The synthesis involves several steps, starting from 7-methoxy-tetralone, which is transformed into this compound before being converted into agomelatine through acetylation and further reactions .
Table 1: Synthesis Pathway for Agomelatine
Step | Reaction Type | Intermediate Compound |
---|---|---|
1 | Condensation | This compound |
2 | Acetylation | N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide (Agomelatine) |
1.2 Estrogenic Activity
Research indicates that compounds structurally related to this compound exhibit estrogen receptor modulating activity. This suggests potential applications in hormone replacement therapy or treatments related to estrogen deficiency . The ability to modify the compound's structure could lead to new derivatives with enhanced biological activity.
Anticancer Research
Recent studies have explored the use of dihydronaphthalene analogues, including derivatives of this compound, as cytotoxic agents against cancer cell lines. These compounds have shown promising results in inhibiting tubulin polymerization, which is crucial for cancer cell division and growth .
Table 2: Biological Activity of Dihydronaphthalene Analogues
Compound | IC50 (μM) | Target |
---|---|---|
KGP03 | ≤0.5 | Tubulin Polymerization |
KGP18 | ≈0.85 | Tubulin Polymerization |
Maderna Compound | ≈1.0 | Tubulin Polymerization |
Photochemistry and Caging Applications
Another area of interest is the photochemical properties of compounds related to this compound. These compounds can serve as phototrigger agents in biochemical applications, allowing for controlled release mechanisms in targeted therapies .
Mechanism of Action
The mechanism of action of 7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The methoxy and carbonitrile groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,4-Dihydro-1-naphthalenecarbonitrile
- Structure : Lacks the 7-methoxy group (C₁₁H₉N).
- Key Differences :
- Applications : Primarily used as a simpler intermediate in organic synthesis, with fewer reported pharmacological applications compared to its methoxylated counterpart.
7-Methoxy-3,4-dihydronaphthalen-1(2H)-one
- Structure : Replaces the carbonitrile group with a ketone (C₁₁H₁₂O₂).
- Key Differences :
- Applications : Widely used in tetralone-based drug synthesis (e.g., sertraline) due to its stable bicyclic framework .
1,2,3,4-Tetrahydronaphthalene-1-carbonitrile
- Structure : Fully saturated naphthalene core (tetralin) with a nitrile group (C₁₁H₁₁N).
- Higher lipophilicity compared to the dihydro analog, influencing blood-brain barrier penetration in CNS-targeting drugs .
Structural and Functional Group Analysis
Impact of Functional Groups
Biological Activity
7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile (MDNC) is an organic compound characterized by a methoxy group at the 7th position and a carbonitrile group at the 1st position of a naphthalene structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₂H₁₁NO
- CAS Number : 158365-53-8
The biological activity of MDNC is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The methoxy and carbonitrile groups enhance its reactivity and binding affinity, potentially influencing multiple biological pathways.
Estrogenic Activity
MDNC has been studied for its estrogenic properties. Research indicates that it may act as both an agonist and antagonist of estrogen receptors. This dual action can lead to significant pharmacological implications, particularly in hormone-related therapies .
Anticancer Properties
Several studies have evaluated the cytotoxic effects of MDNC against cancer cell lines. Notably, it has shown promising results against MCF-7 human breast adenocarcinoma cells. The compound demonstrated an IC₅₀ value of approximately 2.36 μM, indicating potent cytotoxicity compared to standard drugs .
Antifungal Activity
MDNC has also been examined for its antifungal properties. Although specific data on antifungal efficacy is limited, its structural similarity to other known antifungal agents suggests potential activity worth exploring further .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
MDNC shares structural similarities with other naphthalene derivatives but is unique due to the presence of both methoxy and carbonitrile groups. This uniqueness contributes to its distinct biological profile.
Compound | Structural Features | Biological Activity |
---|---|---|
7-Methoxy-1-naphthonitrile | Lacks dihydro component | Limited estrogenic activity |
3,4-Dihydro-1-naphthonitrile | Lacks methoxy group | Reduced anticancer potential |
1-Naphthalenecarbonitrile | Basic structure without modifications | Minimal bioactivity |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing 7-Methoxy-3,4-dihydronaphthalene-1-carbonitrile with high purity in academic laboratories?
- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity) using process control simulations and separation technologies like membrane filtration to isolate intermediates . Ensure purity via HPLC or GC-MS, adhering to safety protocols for handling volatile intermediates (e.g., fume hoods, PPE) .
Q. How can researchers accurately characterize the physicochemical properties of this compound?
- Methodological Answer : Use NIST-standardized techniques: UV/Vis spectroscopy for electronic transitions, mass spectrometry (electron ionization) for molecular weight, and gas-phase ion energetics for stability analysis. Cross-reference with databases like PubChem for validation .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA guidelines: use chemical-resistant gloves (nitrile), safety goggles, and respiratory protection if aerosolization occurs. Store in airtight containers at ≤4°C to prevent degradation, and dispose via certified hazardous waste protocols .
Q. Which analytical techniques are recommended for quantifying this compound in complex matrices?
- Methodological Answer : Employ LC-MS/MS with MRM (multiple reaction monitoring) for high sensitivity in biological samples. For environmental matrices, use SPE (solid-phase extraction) coupled with GC-FID to minimize matrix interference .
Q. How does the structural methoxy group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform DFT calculations to map electron density distributions. Validate experimentally via kinetic studies under varying pH conditions, comparing reaction rates with non-methoxy analogs .
Advanced Research Questions
Q. How should researchers design a factorial experiment to assess the combined toxicological effects of this compound and its metabolites?
- Methodological Answer : Use a 2^k factorial design to test dose-response interactions (e.g., hepatic vs. renal toxicity). Include control groups exposed to individual metabolites and apply ANOVA to identify synergistic effects . Reference ATSDR’s inclusion criteria for systemic endpoints (e.g., hepatic, renal) .
Q. What strategies can resolve contradictions in reported environmental half-lives of this compound across soil and aquatic models?
- Methodological Answer : Conduct meta-analysis using PRISMA guidelines, stratifying by experimental conditions (e.g., pH, organic carbon content). Validate via microcosm studies simulating real-world scenarios and apply QSAR models to predict degradation pathways .
Q. What mechanistic hypotheses explain the compound’s selective inhibition of cytochrome P450 isoforms in mammalian hepatocytes?
- Methodological Answer : Use in vitro assays with recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) and molecular docking to identify binding affinities. Compare metabolic profiles via untargeted metabolomics in primary hepatocytes .
Q. How can in silico models predict the environmental partitioning of this compound across air-water-soil compartments?
- Methodological Answer : Apply fugacity-based models (e.g., EQC Level III) using physicochemical inputs (log Kow, vapor pressure). Calibrate with empirical data from OECD 121 column studies .
Q. What biomarkers are suitable for monitoring chronic exposure to this compound in occupational cohorts?
- Methodological Answer : Validate urinary mercapturic acid conjugates via LC-HRMS. Correlate with transcriptomic biomarkers (e.g., Nrf2 pathway activation) in longitudinal studies, adhering to ATSDR’s biomonitoring frameworks .
Q. How do stereochemical variations in this compound derivatives affect their genotoxic potential?
- Methodological Answer : Synthesize enantiomers via chiral chromatography and assess DNA adduct formation using ^32P-postlabeling. Compare Ames test results across TA98 and TA100 strains to quantify mutagenic variability .
Q. What computational tools are effective for modeling the compound’s interaction with aryl hydrocarbon receptor (AhR) pathways?
- Methodological Answer : Use molecular dynamics simulations (e.g., GROMACS) to map ligand-receptor binding dynamics. Validate via luciferase reporter assays in AhR-deficient cell lines .
Q. How can researchers integrate multi-omics data to elucidate the compound’s mode of action in endocrine disruption?
Properties
IUPAC Name |
7-methoxy-3,4-dihydronaphthalene-1-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h4-7H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAXOSUDTXPJSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC=C2C#N)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201241360 | |
Record name | 3,4-Dihydro-7-methoxy-1-naphthalenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201241360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158365-53-8 | |
Record name | 3,4-Dihydro-7-methoxy-1-naphthalenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158365-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-7-methoxy-1-naphthalenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201241360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.